molecular formula C14H19N3OS B2728036 N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine CAS No. 1101431-11-1

N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine

Cat. No.: B2728036
CAS No.: 1101431-11-1
M. Wt: 277.39
InChI Key: XWVWQTKQKSDXHL-UHFFFAOYSA-N
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Description

“N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine” is a complex organic compound that contains a thieno[3,2-d]pyrimidine core . Thieno[3,2-d]pyrimidines are an important class of chemical compounds with diverse biological activities . They are structural analogs of purines and are widely represented in medicinal chemistry .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . In one method, 3-amino-4-cyano-2-thiophenecarboxamides were used as versatile synthons for the preparation of thieno[3,2-d]pyrimidines . The compounds were heated in formic acid to afford thieno[3,2-d]pyrimidin-4-ones .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions due to the presence of multiple reactive sites. For instance, heating thiophene-2-carboxamides in formic acid afforded thieno[3,2-d]pyrimidin-4-ones . Alternatively, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produced the β-keto amides .

Scientific Research Applications

  • Synthesis of Heterocyclic Derivatives : This compound is involved in the synthesis of various heterocyclic derivatives, such as Thieno[2,3-b]pyridine and Pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidine derivatives. These derivatives are synthesized through one-pot three-component condensation, indicating potential applications in organic synthesis and drug development (Dyachenko et al., 2020).

  • Antifungal Effects : Some derivatives containing N,N-dimethylpyrimidin groups have been studied for their antifungal effects against fungi like Aspergillus terreus and Aspergillus niger. This suggests potential applications in the development of antifungal agents (Jafar et al., 2017).

  • Insecticidal and Antibacterial Potential : Derivatives of this compound have been evaluated for their insecticidal activity against Pseudococcidae insects and their antibacterial potential against selected microorganisms. This opens avenues for its use in agricultural and antibacterial applications (Deohate & Palaspagar, 2020).

  • Synthesis of Polyfunctional Fused Heterocyclic Compounds : It has also been used in the synthesis of polyfunctional fused heterocyclic compounds, indicating its role in creating complex organic molecules with potential pharmaceutical applications (Hassaneen et al., 2003).

  • Antimicrobial Activity : New cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidin-7-amines have been synthesized and show pronounced antimicrobial properties, highlighting their potential in antimicrobial drug development (Sirakanyan et al., 2021).

Future Directions

Thieno[3,2-d]pyrimidines are becoming increasingly available and have shown diverse biological activities, making them attractive targets for future research . Future work could focus on improving the synthesis methods, exploring new reactions, and investigating their biological activities in more detail .

Mechanism of Action

Mode of Action

It is known that thieno[3,2-d]pyrimidines, a class of compounds to which this compound belongs, have diverse biological activities . The specific interactions of N,N-dimethyl-4-{thieno[3,2-d]pyrimidin-4-yloxy}cyclohexan-1-amine with its targets, and the resulting changes, are areas for future research.

Biochemical Pathways

Thieno[3,2-d]pyrimidines have been associated with various pharmacological effects, suggesting that they may interact with multiple biochemical pathways .

Properties

IUPAC Name

N,N-dimethyl-4-thieno[3,2-d]pyrimidin-4-yloxycyclohexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3OS/c1-17(2)10-3-5-11(6-4-10)18-14-13-12(7-8-19-13)15-9-16-14/h7-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWVWQTKQKSDXHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)OC2=NC=NC3=C2SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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